Adenosine A2A Receptor Antagonist Potency and Selectivity vs. 1,3,5-Triazine Isomers
The 1,2,4-triazine isomer demonstrates a unique binding mode that enables deep penetration into the orthosteric ribose pocket of the adenosine A2A receptor, a feature confirmed by X-ray crystallography. The parent compound 5,6-diphenyl-1,2,4-triazine-3-amine (4a) exhibits an A2A pKi of 6.93 with ligand efficiency (LE) of 0.50, while the previously identified 1,3,5-triazine hit series failed to access this binding conformation and required additional optimization to achieve comparable potency [1]. Optimized 1,2,4-triazine derivatives achieve A2A pKi values up to 8.85 (compound 4e), representing a ~80-fold improvement over the initial 1,3,5-triazine leads, and demonstrate selectivity over A1 (pKi 9.79 vs. 8.85 for 4e), A2B (pKi ~7.3), and A3 (>10 μM) receptors [1].
| Evidence Dimension | Adenosine A2A receptor binding affinity (pKi) and ligand efficiency (LE) |
|---|---|
| Target Compound Data | 1,2,4-triazine parent 4a: A2A pKi = 6.93, LE = 0.50; optimized 4e: A2A pKi = 8.85, LE = 0.57 |
| Comparator Or Baseline | 1,3,5-triazine hit series (described in preceding publication): required extensive optimization; initial pKi values not reaching the 7-8 range without significant MW increase |
| Quantified Difference | ~80-fold potency improvement (pKi 6.93 → 8.85); LE improvement from 0.50 to 0.57; selectivity >100-fold over A3 receptor |
| Conditions | SPR binding assay; A2A-StaR2 thermostabilized receptor; X-ray crystallography (PDB: 3UZA, 3UZC) |
Why This Matters
This evidence establishes that only the 1,2,4-triazine isomer provides the requisite geometry for high-affinity, ligand-efficient A2A antagonism, directly informing procurement decisions for CNS drug discovery programs targeting Parkinson's disease.
- [1] Congreve, M.; Langmead, C. J.; Mason, J. S.; Marshall, F. H. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists Using Structure Based Drug Design. J. Med. Chem. 2012, 55 (5), 1898–1903. View Source
